molecular formula C10H14F3NO B13909381 4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carboxamide

4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carboxamide

Cat. No.: B13909381
M. Wt: 221.22 g/mol
InChI Key: XYGFVDFIBJHLFS-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)bicyclo[222]octane-1-carboxamide is a chemical compound characterized by the presence of a trifluoromethyl group attached to a bicyclo[222]octane ring system, with a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carboxamide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid.

    Amidation Reaction: The carboxylic acid is then converted to the corresponding carboxamide using reagents such as thionyl chloride (SOCl₂) to form the acid chloride, followed by reaction with ammonia (NH₃) or an amine to yield the carboxamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group and other substituents can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Conditions for substitution reactions may involve the use of halogenating agents, acids, or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel compounds with potential pharmaceutical applications.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It may be utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the bicyclo[2.2.2]octane ring system provides structural rigidity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid
  • 4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid

Uniqueness

4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carboxamide is unique due to the presence of both the trifluoromethyl group and the carboxamide functional group. This combination imparts distinct physicochemical properties, such as increased lipophilicity and potential for hydrogen bonding, which can influence its reactivity and interactions in various applications.

Properties

Molecular Formula

C10H14F3NO

Molecular Weight

221.22 g/mol

IUPAC Name

4-(trifluoromethyl)bicyclo[2.2.2]octane-1-carboxamide

InChI

InChI=1S/C10H14F3NO/c11-10(12,13)9-4-1-8(2-5-9,3-6-9)7(14)15/h1-6H2,(H2,14,15)

InChI Key

XYGFVDFIBJHLFS-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(CC2)C(=O)N)C(F)(F)F

Origin of Product

United States

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